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Compound of Interest

Compound Name: Dicamba-5-hydroxypentanoic acid

Cat. No.: B12383312

An In-Depth Technical Guide to the In-Silico Prediction of Dicamba-5-Hydroxypentanoic Acid
Properties

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide effective
against a broad spectrum of broadleaf weeds.[1][2] Its primary mode of action is to mimic
natural plant auxins, leading to uncontrolled growth and eventual plant death.[1][3] In the
environment and within non-resistant plants, dicamba is metabolized into various compounds,
with 5-hydroxy dicamba and 3,6-dichlorosalicylic acid (DCSA) being metabolites of concern.[4]

[5]

This guide focuses on a specific derivative, Dicamba-5-hydroxypentanoic acid. This
molecule is an ester formed between the carboxylic acid group of Dicamba and the hydroxyl
group of 5-hydroxypentanoic acid. As this is not a commonly reported natural metabolite,
experimental data on its physicochemical and toxicological properties are scarce. Therefore, in-
silico (computational) prediction methods are indispensable for conducting a preliminary risk
assessment and understanding its potential environmental fate and biological interactions.

In-silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offer a rapid,
cost-effective, and ethically sound alternative to traditional animal testing for characterizing
novel or understudied chemical entities.[6][7] These computational tools are increasingly
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utilized for regulatory purposes to screen chemicals and prioritize them for further testing.[6][8]

[°]

Predicted Physicochemical Properties

The physicochemical properties of a compound govern its behavior in the environment and in
biological systems. The following table summarizes the predicted properties of Dicamba-5-
hydroxypentanoic acid, derived from the known properties of the parent compound, Dicamba,
and the structural contribution of the 5-hydroxypentanoic acid ester chain. The addition of this
aliphatic chain is expected to significantly alter properties like solubility, volatility, and
partitioning behavior.
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Property

Parent Compound
(Dicamba)

Predicted:
Dicamba-5-
hydroxypentanoic
acid

Rationale for
Prediction

Molecular Formula

CsHsCl203

C13H14Cl20s

Esterification with 5-
hydroxypentanoic

acid.

Molecular Weight

221.04 g/mol

321.15 g/mol

Increased mass from

the added ester chain.

LogP (Octanol-Water
Partition Coeff.)

~2.2 (Varies with pH)

<20

The addition of a
hydroxyl and another
carboxyl group
increases polarity,
reducing partitioning

into octanol.

Water Solubility

4,500 mg/L

> 4,500 mg/L

Increased polarity and
hydrogen bonding
potential from the
hydroxyl and ester
groups are predicted
to enhance water
solubility.[10]

pKa

~1.87[10]

~1.87 (from Dicamba
moiety), ~4.5 (from

pentanoic acid)

The benzoic acid pKa
remains, but a
second, weaker acidic
proton is introduced
on the pentanoic acid

chain.

Vapor Pressure

1.67 mPa[10]

Substantially lower

than Dicamba

Increased molecular
weight and polarity
significantly reduce
the compound's
tendency to enter the

gas phase.
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Higher polarity and

water solubility

Koc (Soil Organic suggest weaker

Carbon-Water ~2.0 mL/g[10] <2.0mL/g binding to soil organic

Partitioning Coeff.) matter, potentially
increasing mobility in
soil.[3]

Predicted ADMET Profile

The ADMET profile predicts the disposition of a chemical within an organism. This is a crucial
component of a toxicological assessment. The following predictions are based on established

in-silico models and knowledge of the parent compound.
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Prediction for Dicamba-5- .
ADMET Parameter . . Justification
hydroxypentanoic acid

Moderate to Low Oral
Absorption: The increased size
and polarity may reduce
passive diffusion across the
gastrointestinal tract compared
Absorption to DicarTmba. Lo.w Dermal.
Absorption: Skin absorption of
the parent Dicamba is already
low; the larger, more polar
derivative is expected to have

even lower dermal penetration.

[3]

Limited Distribution: The

compound's increased polarity

may limit its ability to cross

o biological membranes and

Distribution o ) )

distribute into tissues,

potentially leading to higher

plasma concentrations relative

to tissue concentrations.

Susceptible to Hydrolysis and
Phase Il Conjugation: The
ester linkage is a prime target
for hydrolysis by esterase
enzymes, which would release
Metabolism Dicamba and 5-
hydroxypentanoic acid. The
free hydroxyl group is a
potential site for Phase I
metabolism, such as

glucuronidation.[7]

Excretion Rapid Renal (Urine) Excretion:

Like its parent compound, this
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more water-soluble derivative
is expected to be efficiently
eliminated from the body via
the kidneys.[3]

Acute Toxicity (LD50): Likely
low, similar to or lower than
Dicamba (Rat oral LD50 >2000
mg/kg), but hydrolysis could
release the parent compound.
[3] Genotoxicity: Requires
specific prediction, as
structural alerts for

Toxicity mutagenicity may be present.
Dicamba has shown some
genotoxic potential at high
concentrations.[3] Ecotoxicity:
High water solubility and
mobility could pose a risk to
aquatic organisms if the
compound leaches into

waterways.[3][11]

Experimental Protocols for In-Silico Prediction

Protocol 1: Quantitative Structure-Activity Relationship
(QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a compound to
a specific physical, chemical, or biological property.[12][13]

Methodology:

o Data Curation: A dataset of diverse chemicals structurally related to the target molecule is
assembled. This dataset must have reliable, experimentally determined values for the
endpoint of interest (e.g., LD50, LogP).
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e Molecular Structure Representation: The 2D or 3D structure of each molecule in the dataset,
including Dicamba-5-hydroxypentanoic acid, is generated and optimized using
computational chemistry software.

» Descriptor Calculation: A wide range of numerical values, known as molecular descriptors,
are calculated for each molecule. These descriptors encode structural, physicochemical, and
electronic features.

o Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or
machine learning algorithms (e.g., Random Forest, Neural Networks), are used to create a
mathematical model that best correlates the calculated descriptors with the experimental
endpoint.[3][9]

e Rigorous Validation: The model's predictive power and robustness are thoroughly tested.

o Internal Validation: Techniques like cross-validation (e.g., leave-one-out) are used on the
training set.

o External Validation: The model is used to predict the endpoint for a set of chemicals not
used during model development.

o Applicability Domain (AD) Definition: The chemical space in which the model can make
reliable predictions is defined. Predictions for molecules falling outside the AD, like novel
derivatives, are considered less certain.[9]

Protocol 2: ADMET and Physicochemical Property
Prediction Using Software

Numerous software platforms are available that use pre-built, validated models to predict
ADMET and physicochemical properties.[14][15]

Methodology:

 Input Chemical Structure: The structure of Dicamba-5-hydroxypentanoic acid is provided
to the software. This is typically done by drawing the structure, or inputting a standard
chemical identifier like a SMILES string (e.g.,
COC1=C(C(=CC(=C1)ClC(=0)OCCCC(O)C(=0)O)Cl).
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» Select Prediction Modules: The user selects the desired endpoints for prediction from a
library of available models. This can include:

o Physicochemical Properties: LogP, Water Solubility, pKa.

o Pharmacokinetics (ADME): Human Intestinal Absorption (HIA), Caco-2 Permeability,
Plasma Protein Binding, Cytochrome P450 (CYP) metabolism.[7]

o Toxicity: Ames Mutagenicity, Carcinogenicity, Developmental Toxicity, hERG inhibition.

e Run Prediction: The software automatically calculates the necessary molecular descriptors
for the input structure and applies its internal QSAR and expert system models.

e Analyze Output: The software generates a report summarizing the predicted values. This
report often includes a confidence score or an indication of whether the query molecule falls
within the model's applicability domain, which is critical for interpreting the reliability of the
prediction.

Mandatory Visualizations

Structural Relationship for Property Prediction

Dicamba
(Parent Compound)
- Known Properties
- Experimental Data

aseline Data

In-Silico Prediction
(QSAR, ADMET Models)

redicted Properties
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Click to download full resolution via product page

Caption: Logical relationship for predicting derivative properties.
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Caption: Workflow for in-silico property and toxicity prediction.
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Caption: Logical flow of Quantitative Structure-Activity Relationship (QSAR) model
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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